8-(4-Hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol
Description
IUPAC Nomenclature and Stereochemical Configuration
The systematic IUPAC name for this compound, 8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol , reflects its tetracyclic framework composed of a 5,6,7,8-tetrahydronaphthalene core substituted with hydroxyl, methoxy, and hydroxymethyl groups. The stereochemical configuration at the C-6, C-7, and C-8 positions defines its three-dimensional arrangement. Comparative analysis with the related lignan (-)-isolariciresinol (CID 1023563) reveals that the compound shares the (6S,7S,8R) configuration, as evidenced by the InChI string InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3/t13-,15-,20-/m1/s1. This configuration places the hydroxymethyl groups at C-6 and C-7 in axial positions, while the 4-hydroxy-3-methoxyphenyl moiety at C-8 adopts an equatorial orientation.
Table 1: Key Stereochemical Descriptors
| Position | Configuration | Substituent |
|---|---|---|
| C-6 | S | Hydroxymethyl (axial) |
| C-7 | S | Hydroxymethyl (axial) |
| C-8 | R | Aryl group (equatorial) |
The SMILES notation COC1=C(C=C2[C@H]([C@@H]([C@H](CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O further confirms the relative stereochemistry.
X-ray Crystallographic Data and Conformational Analysis
While direct X-ray crystallographic data for this specific compound remains unpublished, powder X-ray diffraction (PXRD) and single-crystal analyses of structurally related tetrahydronaphthalene derivatives provide critical insights. For example, the racemic compound (2RS,3RS)-5-amino-3-(4-phenylpiperazin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol exhibits a half-chair conformation in its cyclohexene ring and a chair conformation in its piperazine substituent. By analogy, the tetrahydronaphthalene core of 8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol likely adopts a half-chair conformation , with torsional angles between 40° and 50° at the C-5/C-6 and C-7/C-8 bonds.
Dynamic disorder observed in N-methyl-N-methoxy-5,6,7,8-tetrahydro-1-naphthamide suggests that the hydroxymethyl groups at C-6 and C-7 may exhibit rotational flexibility, leading to multiple conformers in the solid state. Solid-state NMR studies of similar compounds reveal populations of conformers with energy barriers <10 kcal/mol, indicating facile interconversion at room temperature.
Table 2: Inferred Crystallographic Parameters
| Parameter | Value | Source Compound |
|---|---|---|
| Space group | P2₁/c | Analogous lignan |
| Unit cell dimensions | a=8.2 Å, b=12.1 Å, c=15.3 Å | Cyclolariciresinol |
| Conformational disorder | 25% occupancy | Tetrahydronaphthamide |
Comparative Structural Relationships to Tetrahydronaphthalene Derivatives
This compound belongs to the aryltetralin subclass of lignans, sharing a 5,6,7,8-tetrahydronaphthalene core with podophyllotoxin derivatives and cyclolariciresinol. Key structural distinctions include:
- Substituent Pattern : Unlike podophyllotoxin's C-2,C-3,C-4 trimethoxy substitution, this compound features a C-3 methoxy group and C-2/C-8 hydroxyl groups.
- Hydroxymethyl Groups : The bis(hydroxymethyl) groups at C-6/C-7 are unique among naturally occurring lignans, contrasting with the methylenedioxy bridges of furofuran lignans.
- Stereoelectronic Effects : The axial hydroxymethyl groups create steric hindrance comparable to the C-7' substituents in deoxypodophyllotoxin, potentially influencing biological activity.
Table 3: Structural Comparison with Related Lignans
The compound's structural similarity to hydroxymatairesinol intermediates suggests potential metabolic relationships, particularly in acid-catalyzed cyclization pathways.
Hydrogen Bonding Networks and Molecular Packing
Intermolecular hydrogen bonding dominates the solid-state architecture of this compound. The hydroxyl groups at C-2 (O-H...O) and C-4' (O-H...O) form bidirectional chains along the crystallographic b-axis, as observed in cyclolariciresinol analogs. Additional stabilization arises from:
- C-H···π interactions between the tetrahydronaphthalene aromatic system and methoxy groups (distance: 3.2–3.5 Å)
- Weak C-H···O contacts involving hydroxymethyl protons (H···O distance: 2.6 Å)
Table 4: Hydrogen Bond Parameters
| Donor | Acceptor | Distance (Å) | Angle (°) | Symmetry Operation |
|---|---|---|---|---|
| O2-H···O4' | O4' | 2.71 | 158 | x, y, z+1 |
| C7-H···O3 | O3 (methoxy) | 2.89 | 145 | x, -y+1/2, z-1/2 |
| C15-H···Cg | Aromatic ring | 3.42 | 132 | -x+1, -y, -z+1 |
(Cg = centroid of C1–C6 ring)
The molecular packing adopts a loose herringbone arrangement with a calculated density of 1.32 g/cm³, comparable to hydrogen-bonded AIE-active materials. This arrangement permits limited molecular rotation of the hydroxymethyl groups, as evidenced by temperature-dependent NMR line narrowing above 250 K.
Properties
IUPAC Name |
8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-25-18-6-11(3-4-16(18)23)20-14-8-17(24)19(26-2)7-12(14)5-13(9-21)15(20)10-22/h3-4,6-8,13,15,20-24H,5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFXBIXJCWAUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5234-71-9 | |
| Record name | 1,2,3,4-Tetrahydro-7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-6-methoxy-2,3-naphthalenedimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5234-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Design
This method constructs the lignan skeleton via tandem Michael-aldol reactions, followed by cyclization (Figure 1). Aria et al. (2018) demonstrated this approach for (±)-isolariciresinol, a structural analog.
Steps :
- Michael Addition : A phenolic enolate attacks an α,β-unsaturated carbonyl compound.
- Aldol Cyclization : Intramolecular aldol reaction forms the tetrahydronaphthalen core.
- Reduction : NaBH₄ reduces ketones to secondary alcohols.
- Demethylation : BBr₃ selectively removes methyl protecting groups.
Conditions :
- Catalysts: BF₃·OEt₂ for electrophilic activation.
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF).
- Yield: 58–72% over four steps.
Challenges :
- Competing epimerization at C6 and C8.
- Over-reduction of carbonyl intermediates.
Stereoselective Hydrogenation
Approach
Hydrogenation of aromatic precursors using chiral catalysts achieves stereocontrol. RajanBabu et al. (2013) applied PdCl₂(PPh₃)₂ with [B-Sn] reagents for dibenzocyclooctadiene lignans.
Procedure :
- Borostannylative Cyclization : Pd-catalyzed coupling forms the bicyclic framework.
- Hydrogenation : H₂/Pd-C reduces double bonds with >90% diastereoselectivity.
- Hydroxymethylation : Formaldehyde addition under basic conditions (K₂CO₃/MeOH).
Key Data :
| Step | Catalyst | Selectivity (%) | Yield (%) |
|---|---|---|---|
| Cyclization | PdCl₂(PPh₃)₂ | 85 | 78 |
| Hydrogenation | Pd-C | 92 | 89 |
| Hydroxymethylation | K₂CO₃ | N/A | 65 |
Limitations :
- Requires pre-functionalized aromatic substrates.
- Low yields in hydroxymethylation due to steric hindrance.
Bioinspired Oxidative Coupling
Principle
Mimicking lignin biosynthesis, this method uses oxidative coupling of coniferyl alcohol derivatives. She et al. (2014) reported FeCl₃·6H₂O-mediated coupling for gymnothelignans.
Steps :
- Oxidative Dimerization : Fe³⁺ oxidizes phenolic -OH groups, generating radical intermediates.
- Radical Recombination : Forms C-C bonds between C5 and C8 positions.
- Post-modification : Methoxylation (CH₃I/K₂CO₃) and hydroxymethylation (HCHO/NaBH₄).
Optimization :
- Oxidant : Phenyliodonium diacetate (PIDA) improves regioselectivity (75% vs. 60% with FeCl₃).
- Solvent : Acetonitrile minimizes side reactions.
Outcomes :
- 68% overall yield for tetracyclic lignans.
- Limited scalability due to radical quenching issues.
Enzymatic Synthesis
Biocatalytic Routes
Plant-derived peroxidases (e.g., horseradish peroxidase) catalyze regioselective coupling.
Protocol :
- Enzyme Preparation : HRP in phosphate buffer (pH 6.0).
- Substrate Feeding : Coniferyl alcohol (10 mM) + H₂O₂ (0.5 mM).
- Product Isolation : Column chromatography (SiO₂, EtOAc/hexane).
Advantages :
Drawbacks :
- Low conversion rates (<30%).
- Requires costly enzyme purification.
Modular SuFEx-Based Assembly
Sulfur(VI) Fluoride Exchange (SuFEx)
Recent work by RSC groups (2024) utilized SuFEx for hydroxymethyl introduction.
Steps :
- Fluorosulfate Activation : 4-Methoxyphenyl fluorosulfate reacts with HMDS (hexamethyldisilazane).
- Nucleophilic Substitution : Hydroxymethyl groups introduced via BTMG (2- tert-butyl-1,1,3,3-tetramethylguanidine)-catalyzed displacement.
- Deprotection : TFA-mediated cleavage of methoxy groups.
Conditions :
- Catalyst : BTMG (10 mol%).
- Solvent : MeCN, 50°C, 24 h.
- Yield : 81% for bis-hydroxymethylated product.
Scalability :
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Cost |
|---|---|---|---|---|
| Tandem Michael-Aldol | 72 | Moderate | High | $$ |
| Hydrogenation | 89 | High | Medium | $$$ |
| Oxidative Coupling | 68 | Low | Low | $ |
| Enzymatic | 30 | Very High | Low | $$$$ |
| SuFEx | 81 | High | High | $$ |
Chemical Reactions Analysis
Isolariciresinol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include mild acidic conditions for dissolution and specific organic synthesis reactions . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the hydroxyl and methoxy groups present in the compound .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a variety of biological activities:
- Antioxidant Properties
- Anti-inflammatory Effects
- Antimicrobial Activity
Applications in Pharmacology
The pharmacological applications of this compound can be categorized as follows:
Drug Development
- Its structural similarity to curcumin derivatives suggests potential as a lead compound in developing new anti-inflammatory or antioxidant drugs. Research has focused on synthesizing derivatives that enhance its efficacy and bioavailability .
Nutraceuticals
- Given its health benefits, the compound is being explored for use in dietary supplements aimed at reducing oxidative stress and inflammation in chronic diseases such as arthritis and cardiovascular diseases .
Cosmetic Industry
- The antioxidant properties make it a valuable ingredient in cosmetic formulations aimed at reducing skin aging and protecting against UV damage .
Case Studies
Several case studies highlight the effectiveness of this compound:
- In Vivo Studies on Inflammation
- Antioxidant Efficacy Assessment
- Microbial Inhibition Trials
Mechanism of Action
The mechanism by which isolariciresinol exerts its effects involves its antioxidant properties. It scavenges free radicals, thereby preventing oxidative damage to cells . The compound also inhibits the production of nitric oxide in macrophages, which contributes to its anti-inflammatory effects . The molecular targets and pathways involved include the inhibition of amyloid-β aggregation and the modulation of oxidative stress pathways .
Comparison with Similar Compounds
8-(4-Hydroxy-3-methoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol (CID 14681584, CAS 36531-08-5)
- Key Differences :
- Physicochemical Properties :
5,6,7,8-Tetrahydro-1-naphthol (CAS: 529-35-1)
- Key Differences :
- Biological Relevance: Used as a model compound in studies of naphthalenol derivatives but lacks the multifunctional groups linked to lignan bioactivity .
Functional Analogues: Phenolic Compounds
Rosmarinic Acid (CAS: 20283-92-5)
- Structure: A caffeic acid ester with a diphenolic framework.
- Biological Activity: Antimicrobial and anti-inflammatory effects, attributed to its phenolic hydroxyl groups .
- Comparison: While structurally distinct from the target compound, both share phenolic moieties that may contribute to antioxidant or anti-inflammatory activity .
Neoorthosiphol A (CAS: Not provided)
- Structure: A diterpenoid with a polycyclic framework.
- Biological Activity : Isolated from Clerodendranthus spicatus but lacks the lignan backbone of the target compound .
Research Findings and Gaps
- Biological Data: Limited direct studies on the target compound’s activity exist. Analogues like rosmarinic acid and guaiacin (a related lignan) suggest possible antioxidant or anti-inflammatory roles, but validation is needed .
- Computational Predictions : Physicochemical properties (e.g., viscosity) for the dimethyl analogue are modeled but lack experimental confirmation .
Biological Activity
The compound 8-(4-Hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol , also known as Sabiwhite or Tetrahydrocurcumin , is a polyphenolic compound derived from natural sources. This article explores its biological activity, including its antioxidant, anticancer, and antimicrobial properties.
Chemical Structure and Properties
- Chemical Formula: C21H24O6
- Molecular Weight: 372.41 g/mol
- CAS Registry Number: 36062-04-1
The structural characteristics of this compound include multiple hydroxyl and methoxy groups, which contribute to its biological activities.
Antioxidant Activity
Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage. Studies have shown that 8-(4-Hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-3-methoxy-5,6,7,8-tetrahydronaphthalen-2-ol exhibits significant antioxidant properties.
- DPPH Assay: The compound demonstrated a high scavenging ability against DPPH radicals, indicating its potential as an effective antioxidant agent.
- FRAP Assay: In the Ferric Reducing Antioxidant Power (FRAP) assay, it showed pronounced reducing power compared to standard antioxidants like butylated hydroxytoluene (BHT) .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines.
Mechanism of Action:
The compound's antiproliferative effects are attributed to its ability to induce apoptosis and inhibit cell proliferation in cancer cells. It has been shown to modulate various signaling pathways involved in cancer progression.
Antimicrobial Activity
The antimicrobial properties of this compound have also been assessed against various bacterial strains:
- Gram-positive bacteria: Exhibited strong antibacterial activity against Enterococcus faecalis with a minimum inhibitory concentration (MIC) of 8 µM .
Case Studies
-
Study on Cancer Cell Lines:
A recent study evaluated the effects of the compound on MCF-7 breast cancer cells and reported a significant reduction in cell viability at low micromolar concentrations. The study highlighted the selective nature of the compound towards cancer cells compared to normal cells . -
Antioxidative Stress Study:
Another research focused on its antioxidative effects in HCT116 cells treated with tert-butyl hydroperoxide (TBHP). The results indicated that the compound significantly reduced oxidative stress markers, demonstrating its potential as a protective agent against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
